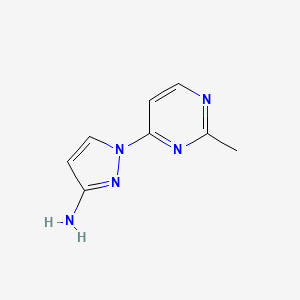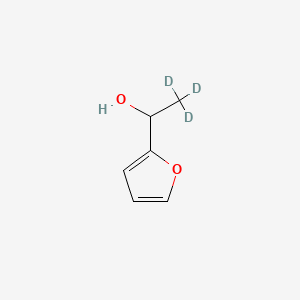
1-(2-Furyl)ethanol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furyl)ethanol-d3: is a deuterated analog of 1-(2-Furyl)ethanol, which is a furan derivative. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry. The deuterium labeling in this compound makes it particularly useful in nuclear magnetic resonance spectroscopy studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanol-d3 can be synthesized through the reduction of 2-furyl methyl ketone using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterium gas and palladium catalysts remains a standard approach in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Furyl)ethanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furyl methyl ketone.
Reduction: It can be reduced to form 2-furyl methanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Furyl methyl ketone.
Reduction: 2-Furyl methanol.
Substitution: Various substituted furyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(2-Furyl)ethanol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various furan derivatives and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme kinetics and metabolic pathways due to its deuterium labeling.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: It is used in the production of polymers and resins, particularly in the development of bio-based materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Furyl)ethanol-d3 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions, providing insights into enzyme kinetics and function.
Comparación Con Compuestos Similares
1-(2-Furyl)ethanol: The non-deuterated analog of 1-(2-Furyl)ethanol-d3.
2-Furyl methanol: A reduction product of 1-(2-Furyl)ethanol.
2-Furyl methyl ketone: An oxidation product of 1-(2-Furyl)ethanol.
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This labeling allows for more precise studies of reaction mechanisms and metabolic pathways compared to its non-deuterated analogs.
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
115.14 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-1-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/i1D3 |
Clave InChI |
UABXUIWIFUZYQK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=CO1)O |
SMILES canónico |
CC(C1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



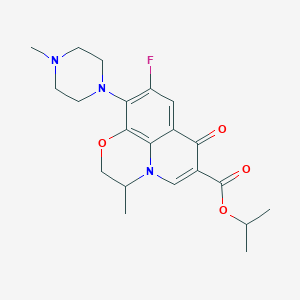
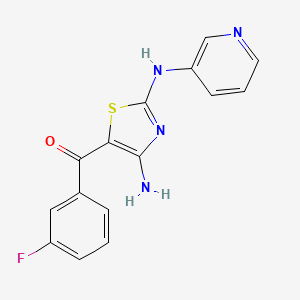
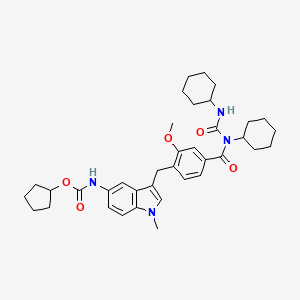
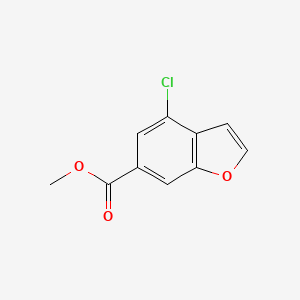
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)
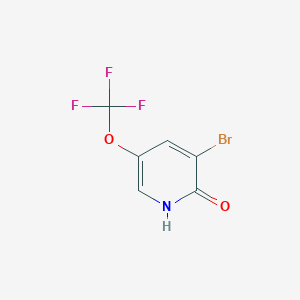

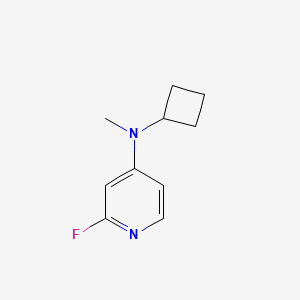
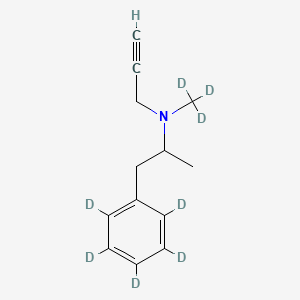

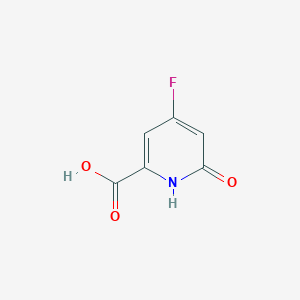
![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
